DHPN

Description

experimental carcinogen

Properties

IUPAC Name |

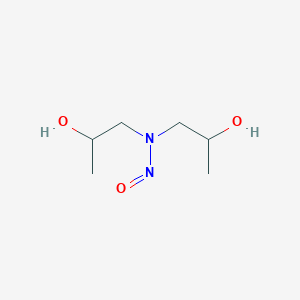

N,N-bis(2-hydroxypropyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3/c1-5(9)3-8(7-11)4-6(2)10/h5-6,9-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIGYIKCFSPQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC(C)O)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021021 | |

| Record name | Nitrosobis(2-hydroxypropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [OSHA] | |

| Record name | N-Nitrosodiisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53609-64-6 | |

| Record name | N-Bis(2-hydroxypropyl)nitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53609-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropanolnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053609646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosobis(2-hydroxypropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-hydroxypropyl)(nitroso)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSODIISOPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J072HB2ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to DHPN-Induced Carcinogenesis in Rats

Executive Summary

N-bis(2-hydroxypropyl)nitrosamine (DHPN) is a potent, multi-organ, genotoxic carcinogen widely utilized in rodent models to study the mechanisms of cancer development and to evaluate potential chemotherapeutic or chemopreventive agents.[1][2] This document provides a comprehensive technical overview of this compound-induced carcinogenesis in rats, with a specific focus on the primary target organs: the lung, thyroid, and kidney. It consolidates key quantitative data from multiple studies, details established experimental protocols, and illustrates the core signaling pathways involved in the carcinogenic process.

Core Mechanisms of this compound Carcinogenesis

This compound exerts its carcinogenic effects primarily through a genotoxic mechanism.[1] As a nitrosamine (B1359907), it is metabolized into reactive electrophilic intermediates that can alkylate DNA, forming DNA adducts.[3] This interaction with DNA can lead to genetic mutations and chromosomal aberrations.[4] Specifically, this compound has been shown to induce double-strand breaks in the DNA of pulmonary epithelial cells, a sensitive marker of genomic instability.[5]

While the primary mechanism is genotoxic, non-genotoxic pathways, particularly in the promotion phase of carcinogenesis, play a crucial role. This is especially evident in thyroid tumorigenesis, where this compound-initiated cells are promoted by hormonal imbalances, such as chronically elevated thyroid-stimulating hormone (TSH) levels.[6][7]

Organ-Specific Carcinogenesis Models

This compound induces tumors in several organs in rats, including the lungs, thyroid, liver, kidneys, and esophagus.[2][5][8] The specific organ targeted can be influenced by the dose, administration route, and rat strain.

Lung Carcinogenesis

The lung is a primary target for this compound in rats, with induced tumors including hyperplasias, adenomas, and adenocarcinomas.[5]

3.1.1 Experimental Protocols

A common model for studying lung carcinogenesis is the two-stage initiation-promotion model in Fischer 344 (F344) rats.

-

Initiation Phase: Male F344 rats, typically 6 weeks old, are administered 0.1% this compound in their drinking water for a period of 2 weeks.[9][10]

-

Promotion/Observation Phase: Following the initiation period, the this compound-containing water is replaced with regular drinking water. The animals are then observed for a set duration, often up to 30 weeks, during which tumor development is monitored.[9][10] In some studies, promoting agents may be administered during this phase to accelerate or enhance carcinogenesis.[9]

3.1.2 Quantitative Data

The following tables summarize key quantitative findings from this compound-induced lung carcinogenesis studies in rats.

Table 1: Multiplicity of this compound-Induced Lung Tumors in F344 Rats

| Treatment Group | Duration | Lung Tumor Multiplicity (tumors/rat) | Reference |

|---|---|---|---|

| 0.1% this compound in drinking water | 2 weeks (initiation) | 3.63 ± 1.80 | [9] |

| This compound + 150 ppm IQ (promoter) | 27 weeks (promotion) | 11.50 ± 5.04 | [9] |

| this compound + 300 ppm IQ (promoter) | 27 weeks (promotion) | 18.83 ± 4.58 |[9] |

3.1.3 Molecular Pathways

A key molecular event in this compound-induced lung cancer in rats is the mutation of the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. Activating mutations in KRAS codon 12 (specifically G/C→A/T transitions) were detected in 47% of this compound-induced rat lung tumors.[5] This mutation leads to constitutive activation of downstream signaling pathways, such as the MAPK/ERK pathway, driving cell proliferation and survival.

Thyroid Carcinogenesis

This compound is a reliable initiator of thyroid tumors in rats. The development of these tumors is strongly influenced by the hormonal environment, particularly the levels of Thyroid-Stimulating Hormone (TSH).[6][7]

3.2.1 Experimental Protocols

Several protocols are used to induce thyroid tumors, often involving a combination of this compound with hormonal manipulation or other carcinogens.

-

Protocol A: Single High-Dose Initiation: F344 rats are given a single subcutaneous (sc) injection of this compound at a dose of 2800 mg/kg body weight. This is followed by a promotion period of 12 weeks where rats are fed specialized diets, such as an iodine-deficient diet, to stimulate TSH production and promote tumor growth.[6][7]

-

Protocol B: Multi-Carcinogen Model: Sprague-Dawley rats are sequentially treated with multiple carcinogens. This can include an initial intraperitoneal (IP) injection of diethylnitrosamine (DEN), followed by four IP injections of N-methyl-N-nitrosourea (MNU), and concurrent administration of 0.1% this compound in the drinking water during weeks 1 and 3 of the experiment.[11][12] The total observation period is typically 30 weeks.[11]

3.2.2 Quantitative Data

The following tables present quantitative data on the incidence of thyroid lesions in this compound-based rat models.

Table 2: Incidence of Thyroid Lesions in a Multi-Carcinogen Rat Model

| Treatment Group | Duration | Incidence of Thyroid Lesions (Hyperplasia & Adenomas) | Reference |

|---|---|---|---|

| DEN/MNU/DHPN | 30 weeks | 53.3% | [11] |

| DEN/MNU/DHPN + Resveratrol (B1683913) (IG) | 30 weeks | 33.3% | [11] |

| DEN/MNU/DHPN + Resveratrol (IP) | 30 weeks | 26.7% |[11] |

Table 3: Effect of Castration on this compound-Induced Thyroid Tumors in Wistar Rats

| Treatment Group | Incidence of Adenomas | Incidence of Cancers | Reference |

|---|---|---|---|

| This compound alone | 20% (4/20) | 10% (2/20) | [13] |

| This compound + Phenobarbital (B1680315) (Pb) | 75% (15/20) | 40% (8/20) | [13] |

| This compound + Pb, Castrated after this compound | 30% (6/20) | 15% (3/20) | [13] |

| this compound + Pb, Castrated before this compound | 20% (4/20) | 0% (0/20) |[13] |

3.2.3 Molecular Pathways

This compound-induced thyroid carcinogenesis involves a complex interplay between genotoxic initiation and hormonal promotion.

-

Hormonal Axis: Conditions that lead to decreased circulating thyroxine (T4), such as an iodine-deficient diet, cause a compensatory increase in TSH from the pituitary gland.[6][7] TSH is a potent mitogen for thyroid follicular cells and acts as a powerful tumor promoter, stimulating the proliferation of this compound-initiated cells.[6][7]

-

NF-κB Pathway: Studies using the chemopreventive agent resveratrol suggest the involvement of the NF-κB signaling pathway. Resveratrol treatment was found to reduce the nuclear translocation of NF-κB/p65 and down-regulate inflammatory mediators like IL-6 and COX-2 in the thyroid tissue of carcinogen-treated rats, correlating with a lower incidence of thyroid lesions.[11]

-

IGF-I Signaling: A cell line derived from a this compound-induced rat thyroid carcinoma demonstrated high responsiveness to Insulin-like Growth Factor I (IGF-I), which significantly increased DNA synthesis and cell proliferation, indicating that the IGF-I receptor pathway can be a key contributor to tumor growth.[14]

Renal and Pancreatic Carcinogenesis

This compound is also known to induce tumors in the kidneys and pancreas of rats.[3][8][15] The mechanisms are believed to be primarily genotoxic, consistent with the action of other nitrosamine carcinogens that target these organs.[3] In some models, dietary factors can significantly promote the development of this compound-initiated pancreatic lesions. For example, feeding rats a raw soya flour diet was shown to augment the carcinogenicity of this compound in the pancreas, leading to the development of hyperplastic nodules, adenomas, and adenocarcinomas.[15]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key experimental and molecular processes in this compound-induced carcinogenesis.

Caption: A typical experimental workflow for a two-stage rat carcinogenesis model.

References

- 1. N-Bis(2-hydroxypropyl)nitrosamine | C6H14N2O3 | CID 40828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 美国GlpBio - N-Bis(2-hydroxypropyl)nitrosamine (this compound) | Cas# 53609-64-6 [glpbio.cn]

- 3. Mechanisms of chemically induced renal carcinogenesis in the laboratory rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sequential analysis of diethylnitrosamine-induced hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Lung as a new target in rats of 2‐amino‐3‐methylimidazo[4,5‐f]quinoline carcinogenesis: Results of a two‐stage model initiated with N‐bis(2‐hydroxypropyl)nitrosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iron oxide nanoparticles exert inhibitory effects on N-Bis(2-hydroxypropyl)nitrosamine (this compound)-induced lung tumorigenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of castration before and after treatment with N-bis (2-hydroxypropyl)-nitrosamine (this compound) on the development of thyroid tumors in rats treated with this compound followed by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Establishment of a rat thyroid carcinoma cell line in vitro demonstrating high DNA synthesis in response to insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carcinogenic effects of Di(2-hydroxypropyl)nitrosamine (this compound) in male Wistar rats: promotion of pancreatic cancer by a raw soya flour diet - PubMed [pubmed.ncbi.nlm.nih.gov]

N-bis(2-hydroxypropyl)nitrosamine: A Technical Guide to its Discovery, Carcinogenic Profile, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-bis(2-hydroxypropyl)nitrosamine (DHPN), a potent genotoxic carcinogen, has been the subject of extensive research due to its ability to induce tumors in a variety of organs in laboratory animals. This technical guide provides a comprehensive overview of the discovery, history, and carcinogenic properties of this compound. It details experimental protocols for its synthesis, animal-based carcinogenicity studies, and analytical detection. Furthermore, this guide summarizes key quantitative data on tumor incidence and delves into the metabolic activation and molecular signaling pathways implicated in this compound-induced carcinogenesis. The information is presented to serve as a valuable resource for researchers and professionals in the fields of toxicology, oncology, and drug development.

Introduction and Historical Context

N-nitrosamines, a class of chemical compounds characterized by a nitroso group bonded to an amine, first garnered significant scientific attention in the mid-20th century following the discovery of their carcinogenic properties. N-bis(2-hydroxypropyl)nitrosamine, also known as diisopropanolnitrosamine, emerged as a significant subject of study within this class. It is a genotoxic carcinogen known to target multiple organs, including the lungs, liver, thyroid, and kidneys.

The initial synthesis and investigation of this compound were part of a broader effort to understand the structure-activity relationships of carcinogenic nitrosamines. Early studies focused on its formation from the nitrosation of diisopropanolamine (B56660), a secondary amine. The compound's potent carcinogenicity was established through numerous animal studies, which demonstrated its ability to induce tumors in rats, mice, and hamsters. These findings positioned this compound as a valuable tool for modeling chemical carcinogenesis in various organs and for investigating the mechanisms of tumor initiation and promotion.

Physicochemical Properties

This compound is a yellow, viscous liquid with the chemical formula C6H14N2O3 and a molecular weight of 162.19 g/mol . It is soluble in water and organic solvents.

Table 1: Physicochemical Properties of N-bis(2-hydroxypropyl)nitrosamine

| Property | Value | Reference |

| IUPAC Name | 1,1'-(Nitrosoimino)bis(2-propanol) | |

| Synonyms | Diisopropanolnitrosamine, this compound, N-Nitrosobis(2-hydroxypropyl)amine | |

| CAS Number | 53609-64-6 | |

| Molecular Formula | C6H14N2O3 | |

| Molecular Weight | 162.19 g/mol | |

| Physical Description | Yellow viscous liquid | |

| Solubility | Soluble in water and organic solvents |

Synthesis

The synthesis of N-nitrosamines, including this compound, is typically achieved through the nitrosation of the corresponding secondary amine. This reaction involves the introduction of a nitroso group (-N=O) to the nitrogen atom of the amine.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of N-nitrosamines, which can be adapted for this compound, based on the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.

Materials:

-

Diisopropanolamine (precursor secondary amine)

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl) or other suitable acid

-

Dichloromethane or other suitable organic solvent

-

Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Amine: Dissolve diisopropanolamine in water or an appropriate solvent in a round-bottom flask.

-

Acidification: Cool the solution in an ice bath and slowly add hydrochloric acid with stirring to achieve an acidic pH (typically pH 3-4).

-

Addition of Nitrosating Agent: While maintaining the low temperature, slowly add an aqueous solution of sodium nitrite dropwise to the stirred amine solution. The reaction is typically exothermic and should be controlled.

-

Reaction Monitoring: Stir the reaction mixture in the ice bath for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Extraction: Once the reaction is complete, extract the product into an organic solvent such as dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound product.

-

Purification (Optional): The crude product can be further purified by column chromatography if necessary.

Safety Precaution: N-nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and a lab coat.

Carcinogenicity and Target Organs

This compound is a well-established multi-organ carcinogen in various animal models. The primary target organs are the lungs, liver, thyroid, and kidneys. In some species, such as hamsters, it is also a potent pancreatic carcinogen.

Quantitative Data on Tumor Incidence

The carcinogenic potential of this compound is dose-dependent. The following tables summarize tumor incidence data from representative studies in different animal models.

Table 2: Carcinogenicity of this compound in Wistar Rats (30-week study)

| Treatment Group | Sex | Dose | Target Organ | Lesion Type | Incidence (%) |

| Control | Male | 0 | - | - | 0 |

| Control | Female | 0 | - | - | 0 |

| This compound | Male | 0.1% in drinking water (2 weeks) | Liver, Kidney | Preneoplastic lesions | Low |

| This compound | Female | 0.1% in drinking water (2 weeks) | Liver, Kidney | Preneoplastic lesions | Low |

| This compound | Male | 0.2% in drinking water (4 weeks) | Liver, Kidney | Preneoplastic lesions | Significantly increased |

| This compound | Male | 0.2% in drinking water (4 weeks) | - | Benign and malignant tumors | - |

| This compound | Female | 0.2% in drinking water (4 weeks) | Liver, Kidney | Preneoplastic lesions | Significantly increased |

| This compound | Female | 0.2% in drinking water (4 weeks) | - | Benign and malignant tumors | - |

Table 3: Carcinogenicity of a Single Intraperitoneal Injection of this compound in Male Wistar Rats

| Target Organ | Tumor Type | Incidence (%) |

| Lung | Adenomas and Adenocarcinomas | 100 |

| Thyroid | Adenomas and Adenocarcinomas | 36 |

| Kidney | Renal Cell Carcinomas | 8 |

| Sigmoid Colon | Adenomas and Adenocarcinomas | 9 |

| Pancreas | - | 0 |

Table 4: Carcinogenicity of this compound Administered Orally to Mice (16-week study)

| Dose (ppm in drinking water) | Target Organ | Tumor Type |

| >100 | Lung | Alveolar Adenoma and Adenocarcinoma |

| >100 | Liver | Vascular tumors (Hemangioma, Hemangioendothelioma, Hemangioendothelial sarcoma) |

| 1000 | Liver | Highest incidence of vascular tumors |

Experimental Protocols for Carcinogenicity Studies

The following provides a detailed methodology for a typical long-term carcinogenicity study of this compound in a rodent model.

Animal Model and Husbandry

-

Species and Strain: Wistar or F344 rats are commonly used.

-

Sex and Age: Both male and female animals, typically 6-8 weeks old at the start of the study.

-

Housing: Animals are housed in polycarbonate cages with controlled temperature (22 ± 2 °C), humidity (55 ± 10%), and a 12-hour light/dark cycle.

-

Diet and Water: Standard laboratory chow and drinking water are provided ad libitum, unless the experimental design involves administration of this compound in the drinking water.

Experimental Design

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the start of the experiment.

-

Group Allocation: Animals are randomly assigned to different treatment groups, including a control group receiving the vehicle (e.g., saline or drinking water) and experimental groups receiving different doses of this compound.

-

This compound Administration:

-

Route of Administration: Common routes include oral (in drinking water or by gavage), intraperitoneal injection, or subcutaneous injection.

-

Dose Levels: A range of doses is typically selected based on previous studies to establish a dose-response relationship.

-

Duration of Treatment: This can range from a single dose to chronic administration over several weeks or months.

-

-

Observation: Animals are observed daily for clinical signs of toxicity, such as changes in body weight, food and water consumption, and general appearance and behavior.

-

Termination and Necropsy: At the end of the study period, animals are euthanized by a humane method (e.g., CO2 asphyxiation). A complete necropsy is performed, and all organs are examined for gross abnormalities.

-

Histopathology: Target organs (lungs, liver, thyroid, kidneys, pancreas, etc.) and any tissues with gross lesions are collected and fixed in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

-

Data Analysis: Tumor incidence, multiplicity, and latency are recorded and statistically analyzed to determine the carcinogenic effect of this compound.

Workflow for a Typical this compound Carcinogenicity Study

Metabolism and Mechanism of Action

The carcinogenic effects of N-nitrosamines, including this compound, are dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. This metabolic process generates reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA, to form DNA adducts.

Metabolic Pathway

The metabolism of this compound involves a series of oxidation reactions. One of the key metabolites is N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (N2HP2OPA). Another identified metabolite is N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA). These metabolites are also mutagenic and are considered important intermediates in the metabolic activation of this compound to its ultimate carcinogenic form.

Signaling Pathways in this compound-Induced Carcinogenesis

The formation of DNA adducts by the reactive metabolites of this compound is a critical initiating event in carcinogenesis. These adducts can lead to miscoding during DNA replication, resulting in mutations in critical genes that control cell growth and differentiation, such as oncogenes and tumor suppressor genes.

While the specific signaling pathways disrupted by this compound are still under investigation, it is known that nitrosamine-induced DNA damage can trigger a cascade of cellular responses. In general, N-nitrosamines have been shown to modulate signaling pathways such as the epidermal growth factor receptor (EGFR) signaling pathway. The resulting genetic alterations can lead to uncontrolled cell proliferation, inhibition of apoptosis, and ultimately, tumor development.

Analytical Methods for Detection

The detection and quantification of this compound in biological and environmental samples are crucial for exposure assessment and research purposes. Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) being the most common.

General Protocol for Sample Preparation and Analysis

-

Sample Collection: Tissues, blood, or urine samples are collected from experimental animals.

-

Homogenization: Tissue samples are homogenized in a suitable buffer.

-

Extraction: this compound and its metabolites are extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with an appropriate organic solvent.

-

Concentration: The extract is concentrated to increase the analyte concentration.

-

Analysis:

-

HPLC-MS/MS: The concentrated extract is injected into an HPLC system for separation, followed by detection and quantification using a tandem mass spectrometer (MS/MS). This method offers high sensitivity and selectivity.

-

GC-MS: For volatile nitrosamines, GC-MS is a suitable technique. The sample may require derivatization to improve its chromatographic properties.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Conclusion

N-bis(2-hydroxypropyl)nitrosamine is a potent multi-organ carcinogen that has been instrumental in the study of chemical carcinogenesis. This technical guide has provided a comprehensive overview of its history, synthesis, carcinogenic properties, and the experimental methodologies used in its investigation. The detailed protocols and summarized quantitative data serve as a valuable resource for researchers and professionals. Further research into the specific molecular signaling pathways disrupted by this compound will continue to enhance our understanding of its carcinogenic mechanisms and may provide insights into potential strategies for cancer prevention and therapy.

The Chemical Carcinogen DHPN: An In-depth Technical Guide for Researchers

An essential resource for scientists and drug development professionals, this guide provides a comprehensive overview of N-bis(2-hydroxypropyl)nitrosamine (DHPN) as a chemical carcinogen for research purposes. It details its carcinogenic profile, experimental protocols, and potential molecular mechanisms of action.

Introduction to this compound as a Research Carcinogen

N-bis(2-hydroxypropyl)nitrosamine (this compound) is a potent, multi-organ carcinogen widely utilized in experimental cancer research. Its ability to reliably induce tumors in a variety of organs in laboratory animals makes it an invaluable tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential chemopreventive and therapeutic agents. This compound is a genotoxic compound, known to cause DNA damage, which is a critical initiating event in cancer development.

This guide offers a technical overview of this compound, focusing on its application in creating animal models of cancer. It provides detailed information on its target organs, experimental protocols for tumor induction, and insights into the molecular pathways that may be involved in this compound-induced carcinogenesis.

Carcinogenic Profile of this compound

This compound exhibits a broad carcinogenic spectrum, inducing tumors in several organs, with the primary targets being the lung, thyroid, liver, kidney, and pancreas. The susceptibility to this compound-induced carcinogenesis can vary depending on the animal species, strain, sex, and the dose and duration of exposure.

Target Organs and Tumor Types

This compound administration to rodents has been shown to induce a range of preneoplastic and neoplastic lesions. In rats, this compound is a well-established inducer of lung, thyroid, and kidney tumors.[1][2] Studies in hamsters have highlighted its potent carcinogenic effect on the pancreas, leading to the development of ductal adenocarcinomas.[3] Liver tumors, including hepatocellular adenomas and carcinomas, have also been reported in animals treated with this compound.[4]

Table 1: Summary of this compound-Induced Neoplasms in Different Animal Models

| Animal Model | Primary Target Organs | Common Tumor Types | Reference |

| Rats (Wistar, F344) | Lung, Thyroid, Kidney, Liver | Adenomas, Carcinomas, Preneoplastic foci | [1][2][4] |

| Syrian Golden Hamsters | Pancreas, Liver | Ductal Adenocarcinoma, Hepatocellular Nodules | [3][5] |

| Guinea Pigs | Liver | Angiosarcoma, Hepatocellular Carcinoma | [4] |

Experimental Protocols for this compound-Induced Carcinogenesis

The successful induction of tumors using this compound requires carefully designed and executed experimental protocols. This section provides detailed methodologies for the preparation and administration of this compound, as well as for the subsequent histopathological and molecular analysis of induced tumors.

Preparation and Administration of this compound

Materials:

-

N-bis(2-hydroxypropyl)nitrosamine (this compound)

-

Vehicle (e.g., sterile drinking water, saline, or corn oil)

-

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Preparation of this compound Solution (for administration in drinking water):

-

This compound is typically administered in the drinking water at concentrations ranging from 0.1% to 0.2%.[1][2]

-

To prepare a 0.1% solution, dissolve 1 gram of this compound in 1 liter of sterile drinking water.

-

The solution should be freshly prepared and protected from light to prevent degradation. The stability of the this compound solution should be considered, and it is recommended to prepare fresh solutions at least weekly.[6][7][8][9]

-

Provide the this compound-containing water to the animals ad libitum.

Administration via Intraperitoneal (IP) Injection:

-

Dissolve this compound in a suitable vehicle, such as sterile saline.

-

The dosage can vary, but a common protocol involves fortnightly injections of 83 mg/animal for a specified period.[10]

-

Ensure proper animal restraint and use appropriate needle sizes for the injection.

Experimental Workflow for a Two-Stage Carcinogenesis Model:

A common experimental design involves an initiation phase with this compound followed by a promotion phase with a different agent.

References

- 1. Involvement of NF-κB/PI3K/AKT signaling pathway in the protective effect of prunetin against a diethylnitrosamine induced hepatocellular carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. Carcinogenic effects of Di(2-hydroxypropyl)nitrosamine (this compound) in male Wistar rats: promotion of pancreatic cancer by a raw soya flour diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. bdo.com [bdo.com]

- 8. www3.paho.org [www3.paho.org]

- 9. researchgate.net [researchgate.net]

- 10. Elucidating the Mechanism of Liver and Kidney Damage in Rats Caused by Exposure to 2,4-Dichlorophenoxyacetic Acid and the Protective Effect of Lycium barbarum Polysaccharides Based on Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Oncogenic Footprint of DHPN: A Technical Guide to Target Organs in Animal Models

For Researchers, Scientists, and Drug Development Professionals

N-bis(2-hydroxypropyl)nitrosamine (DHPN) is a potent multi-organ carcinogen extensively used in animal models to study the mechanisms of cancer development and to evaluate potential therapeutic interventions. This technical guide provides an in-depth overview of the primary target organs of this compound-induced carcinogenesis, supported by quantitative data, detailed experimental methodologies, and an exploration of the implicated signaling pathways.

Primary Target Organs of this compound Carcinogenesis

Extensive research in various animal models has consistently identified the lung, liver, thyroid, and kidney as the primary targets for this compound-induced tumorigenesis, particularly in rats and mice. In Syrian golden hamsters, the pancreas is a notable and primary target organ.[1][2][3] The susceptibility of these organs is influenced by factors such as animal species and strain, dose, and duration of this compound exposure.

Quantitative Analysis of Tumorigenesis

The carcinogenic effects of this compound are often quantified by tumor incidence (the percentage of animals developing tumors), tumor multiplicity (the average number of tumors per animal), and latency (the time to tumor appearance). The following tables summarize key quantitative data from representative studies.

Table 1: this compound-Induced Lung Tumorigenesis in Rats

| Strain | This compound Dose & Administration | Duration | Tumor Incidence (%) | Tumor Multiplicity (per rat) | Latency | Reference |

| F344 | 0.1% in drinking water | 2 weeks | 100% | 3.63 ± 1.80 | - | [4] |

Table 2: this compound-Induced Pancreatic Tumorigenesis in Syrian Golden Hamsters

| Strain | This compound Dose & Administration | Duration | Tumor Incidence (%) | Tumor Multiplicity (per hamster) | Latency | Reference |

| Syrian Golden | Subcutaneous injections (weekly) | Lifetime | High | - | As short as 15 weeks | [5] |

| Syrian Golden | 2 injections of 1000 mg/kg body weight | - | Significant preneoplastic lesions | - | - | [1] |

Further quantitative data for liver, thyroid, and kidney tumors are being compiled from ongoing literature reviews.

Experimental Protocols for this compound-Induced Carcinogenesis

The successful induction of tumors with this compound relies on precise and consistent experimental protocols. Below are detailed methodologies for common administration routes.

Oral Administration in Drinking Water (Mouse Model)

This protocol is adapted from studies inducing lung and liver tumors.

Materials:

-

N-bis(2-hydroxypropyl)nitrosamine (this compound)

-

Drinking water (autoclaved or sterile)

-

Glass or polycarbonate water bottles

-

Graduated cylinders and beakers

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

This compound Solution Preparation:

-

Calculate the required amount of this compound to achieve the desired concentration (e.g., 0.1% w/v). For a 0.1% solution, dissolve 1 gram of this compound in 1 liter of drinking water.

-

In a chemical fume hood, carefully weigh the this compound powder.

-

Gradually add the this compound to the water while stirring until it is completely dissolved. Prepare the solution fresh as required, typically weekly.

-

-

Animal Housing and Acclimation:

-

House mice (e.g., F344 rats or C57BL/6 mice) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

-

Allow animals to acclimate for at least one week before the start of the experiment.

-

-

Administration:

-

Replace the regular drinking water with the this compound-containing water.

-

Measure water consumption per cage at least twice a week to monitor intake and calculate the approximate dose of this compound consumed.

-

Refresh the this compound solution in the water bottles 2-3 times per week to ensure stability and freshness.

-

-

Monitoring:

-

Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

Record body weights weekly.

-

-

Termination:

-

At the end of the experimental period (e.g., 2 to 26 weeks), euthanize the animals according to approved institutional guidelines.

-

Perform a thorough necropsy and collect target organs (lung, liver, thyroid, kidney) for histopathological analysis.

-

Experimental Workflow for Oral this compound Administration

Intraperitoneal Injection (Rat Model)

This method is often used for delivering a precise dose of this compound.

Materials:

-

N-bis(2-hydroxypropyl)nitrosamine (this compound)

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)

-

Animal scale

-

70% ethanol

-

PPE

Procedure:

-

Dose Preparation:

-

Calculate the volume of this compound solution to inject based on the animal's body weight and the desired dose (e.g., 1000 mg/kg).

-

Dissolve the this compound in the sterile vehicle to the final concentration. Ensure the solution is sterile, for example, by filtration.

-

-

Animal Restraint:

-

Properly restrain the rat. For a two-person technique, one person restrains the animal while the other performs the injection. For a one-person technique, firmly grasp the rat by the scruff of the neck and allow the body to be supported.

-

-

Injection:

-

Position the rat in dorsal recumbency with the head tilted slightly downward.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure no blood or urine is drawn back, confirming correct needle placement.

-

Inject the this compound solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Injection Monitoring:

-

Observe the animal for any immediate adverse reactions.

-

Monitor the animal's health and body weight regularly throughout the study.

-

-

Termination and Analysis:

-

Follow the same termination and analysis procedures as described for oral administration.

-

Implicated Signaling Pathways in this compound-Induced Carcinogenesis

The molecular mechanisms underlying this compound-induced tumorigenesis are complex and involve the alteration of key cellular signaling pathways. While research specifically dissecting the pathways activated by this compound is ongoing, evidence from studies of other nitrosamines and chemically-induced cancers points to the likely involvement of the following pathways.

Metabolic Activation of this compound

Before it can exert its carcinogenic effects, this compound must be metabolically activated, primarily by cytochrome P450 enzymes in the liver and other target tissues. This activation generates reactive electrophilic intermediates that can form DNA adducts, leading to mutations if not repaired.

Metabolic Activation Pathway of this compound

References

- 1. Enhancement of this compound induced hepatocellular, cholangiocellular and pancreatic carcinogenesis by Opisthorchis viverrini infestation in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental pancreatic carcinogenesis. I. Morphogenesis of pancreatic adenocarcinoma in the Syrian golden hamster induced by N-nitroso-bis(2-hydroxypropyl)amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lung as a new target in rats of 2‐amino‐3‐methylimidazo[4,5‐f]quinoline carcinogenesis: Results of a two‐stage model initiated with N‐bis(2‐hydroxypropyl)nitrosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer of the Pancreas Induced in the Syrian Golden Hamster - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Properties of 9,10-Dihydrophenanthrene (DHPN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability properties of 9,10-dihydrophenanthrene (B48381) (DHPN). The information is intended to support research, development, and formulation activities involving this polycyclic aromatic hydrocarbon.

Core Physicochemical Properties

9,10-Dihydrophenanthrene (this compound) is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₂. It presents as a colorless solid and is characterized by its hydrophobic nature.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ | |

| Molecular Weight | 180.25 g/mol | |

| Appearance | Colorless solid | |

| Melting Point | 30-35 °C | |

| Boiling Point | 168-169 °C at 15 mmHg | |

| logP (Octanol/Water) | 4.52 |

Solubility Profile

Due to its highly lipophilic behavior, this compound is generally soluble in most organic solvents but is sparingly soluble in water. Quantitative solubility data is crucial for applications such as reaction chemistry, formulation development, and analytical method development.

Aqueous Solubility

This compound exhibits very low solubility in water, which is consistent with its high octanol-water partition coefficient (logP) of 4.52.

| Solvent | Solubility (Molarity) |

| Water | 2.32 x 10⁻⁵ M |

Organic Solvent Solubility

| Solvent | Solubility |

| Toluene | ≥ 100 µg/mL |

| Ethanol | Data not available; expected to be soluble |

| Methanol | Data not available; expected to be moderately soluble |

| Acetone | Data not available; expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | Data not available; expected to be soluble |

| Hexane | Data not available; expected to be soluble |

Stability Characteristics

The stability of this compound is a critical consideration for its handling, storage, and application. Key aspects of its stability include its response to thermal stress, light exposure, and different pH conditions.

Thermal Stability

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published. However, studies on the related compound phenanthrene (B1679779) indicate that the core ring structure is thermally stable. The thermal stability of this compound is expected to be influenced by the presence of the dihydro-bridge.

Photostability

This compound is susceptible to photochemical degradation. Upon exposure to ultraviolet (UV) light, it can undergo photophysical and photochemical processes, leading to the formation of radical cations and other degradation products. Therefore, it is recommended to protect this compound from light during storage and handling.

pH Stability

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

**Objective

Unraveling the Genotoxic Core of N-nitrosobis(2-hydroxypropyl)amine (DHPN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosobis(2-hydroxypropyl)amine (DHPN), a nitrosamine (B1359907) compound, is a recognized genotoxic carcinogen with the potential to induce deleterious effects on the genetic material of cells. Understanding the intricate mechanisms of its genotoxicity is paramount for risk assessment and the development of potential therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the core aspects of this compound's genotoxicity, including its metabolic activation, DNA adduct formation, mutagenic and clastogenic effects, and the cellular signaling pathways that respond to the damage it inflicts.

Metabolic Activation: The Genesis of Genotoxicity

This compound in its native state is not directly reactive with DNA. Its genotoxic potential is unlocked through metabolic activation, primarily mediated by cytochrome P450 enzymes in the liver. This process involves the hydroxylation of the propyl chains, leading to the formation of unstable intermediates that can ultimately generate reactive electrophilic species.

DNA Adduct Formation: The Molecular Lesion

The reactive metabolites of this compound can covalently bind to cellular macromolecules, with DNA being a primary target. This binding results in the formation of DNA adducts, which are considered the initial and critical molecular lesions responsible for the genotoxic effects of this compound. The primary adducts formed are methyl and hydroxypropyl adducts, with a preference for the N7 and O6 positions of guanine (B1146940) bases in the DNA.

-

N7-methylguanine (N7-MeG)

-

O6-methylguanine (O6-MeG)

-

N7-hydroxypropylguanine

-

O6-hydroxypropylguanine

These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations.

Genotoxicity Profile: Mutagenicity and Clastogenicity

The formation of DNA adducts by this compound manifests as both mutagenicity (point mutations) and clastogenicity (chromosomal damage). Various in vitro and in vivo assays have been employed to characterize these effects.

Mutagenicity

The mutagenic potential of this compound has been demonstrated in the Ames test (bacterial reverse mutation assay), particularly in the presence of a metabolic activation system (S9 fraction from liver homogenates). This compound has been shown to induce base-pair substitution mutations in Salmonella typhimurium strains like TA100 and TA1535. While qualitative data from these studies are available, comprehensive quantitative dose-response data in publicly accessible literature remains limited.

Clastogenicity

This compound and its metabolites can also induce structural and numerical chromosomal aberrations. The primary assays used to assess these effects are the micronucleus assay and the chromosomal aberration assay.

-

Micronucleus Assay: This assay detects the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. This compound has been shown to induce a dose-dependent increase in the frequency of micronuclei in various cell types.

-

Chromosomal Aberration Assay: This assay directly visualizes structural changes in chromosomes, such as breaks, deletions, and rearrangements. Studies have indicated that this compound can lead to an increase in the frequency of chromosomal aberrations.

Cellular Response to this compound-Induced DNA Damage: Signaling Pathways

When cells detect DNA damage, a complex signaling network known as the DNA Damage Response (DDR) is activated. This network orchestrates a series of events including cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis (programmed cell death). While direct studies on the complete signaling cascade initiated by this compound are not extensively detailed, the known mechanisms of DNA damage response provide a framework for understanding the likely cellular response.

The ATM/ATR Signaling Cascade

The primary sensors of DNA damage are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). ATM is primarily activated by DNA double-strand breaks, while ATR responds to a broader range of DNA lesions, including the bulky adducts formed by this compound.

Upon activation, ATM and ATR phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.

p53-Mediated Cell Cycle Arrest and Apoptosis

A key downstream target of the ATM/ATR and Chk1/Chk2 signaling pathways is the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and allows it to act as a transcription factor, upregulating the expression of genes involved in cell cycle control and apoptosis.

One of the critical target genes of p53 is CDKN1A, which encodes the protein p21. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), and its induction leads to cell cycle arrest at the G1/S and G2/M checkpoints. This arrest provides the cell with time to repair the DNA damage before proceeding with replication or mitosis.

If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating the expression of pro-apoptotic genes such as BAX and PUMA.

Experimental Protocols: A Methodological Overview

A battery of standardized genotoxicity assays is employed to assess the effects of substances like this compound. While specific, detailed protocols for this compound are often proprietary or described within individual research articles, the general methodologies are outlined below.

Ames Test (Bacterial Reverse Mutation Assay)

This assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test assesses the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

General Workflow:

-

Preparation: Tester strains (e.g., TA100, TA1535) are cultured overnight. The test compound (this compound) is prepared at various concentrations. A metabolic activation system (S9 mix) is prepared from rat or hamster liver homogenates.

-

Exposure: The tester strain, the test compound, and the S9 mix (or a buffer for non-activation controls) are combined in molten top agar (B569324).

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance in cultured mammalian cells.

General Workflow:

-

Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) is cultured.

-

Exposure: Cells are treated with various concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa, DAPI).

-

Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Conclusion

The genotoxicity of this compound is a multi-faceted process initiated by metabolic activation and culminating in the formation of DNA adducts that can lead to mutations and chromosomal damage. The cellular response to this damage involves the activation of complex signaling pathways, primarily the ATM/ATR and p53 pathways, which orchestrate cell cycle arrest to allow for DNA repair or trigger apoptosis to eliminate heavily damaged cells. A thorough understanding of these mechanisms is crucial for assessing the risks associated with this compound exposure and for the development of strategies to mitigate its harmful effects. Further research is warranted to obtain more detailed quantitative data on the genotoxicity of this compound and to fully elucidate the specific signaling cascades it triggers.

Metabolic Activation of N-nitrosobis(2-hydroxypropyl)amine (DHPN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosobis(2-hydroxypropyl)amine (DHPN) is a potent genotoxic carcinogen that requires metabolic activation to exert its toxic effects. This technical guide provides an in-depth overview of the core metabolic activation pathway of this compound, detailing the enzymatic processes, reactive intermediates, and the formation of DNA adducts. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and includes visualizations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

N-nitrosobis(2-hydroxypropyl)amine, also known as diisopropanolnitrosamine, is a nitrosamine (B1359907) compound that has been shown to induce tumors in various organs in animal models, including the lung, liver, thyroid, and kidney[1][2]. Like many other nitrosamines, this compound is not directly carcinogenic but requires metabolic activation to form electrophilic intermediates that can react with cellular macromolecules, including DNA[3][4]. Understanding the metabolic activation pathway of this compound is crucial for assessing its carcinogenic risk and for developing strategies to mitigate its harmful effects.

This guide will focus on the core enzymatic transformations of this compound, primarily mediated by cytochrome P450 (CYP) and sulfotransferase (SULT) enzymes, leading to the formation of reactive species and subsequent DNA damage.

The Core Metabolic Activation Pathway of this compound

The metabolic activation of this compound is a multi-step process involving oxidation and conjugation reactions. The primary pathway involves the α-hydroxylation of the propyl chains by cytochrome P450 enzymes, followed by further enzymatic modifications that can lead to the formation of highly reactive electrophiles.

Initial Oxidation by Cytochrome P450

The initial and rate-limiting step in the metabolic activation of many nitrosamines is the enzymatic oxidation of the carbon atom adjacent to the nitroso group (α-carbon)[5]. In the case of this compound, this α-hydroxylation is catalyzed by cytochrome P450 monooxygenases. This reaction leads to the formation of unstable α-hydroxy-nitrosamines.

While the specific CYP isozymes responsible for this compound metabolism have not been definitively identified in the reviewed literature, studies on similar nitrosamines like N-nitrosodimethylamine (NDMA) implicate CYP2E1 and CYP2A6 as key enzymes[3]. It is plausible that these or other members of the CYP2 family are involved in this compound oxidation.

The α-hydroxylation of this compound can occur on either of the two propyl chains, leading to the formation of key metabolites such as N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).

Formation of Reactive Intermediates

The α-hydroxy-nitrosamines generated by CYP-mediated oxidation are unstable and can spontaneously decompose. This decomposition can lead to the formation of highly reactive diazonium ions or carbocations. These electrophilic intermediates are capable of alkylating nucleophilic sites on cellular macromolecules.

Role of Sulfotransferases in Activation

In addition to α-hydroxylation, the hydroxyl groups on the propyl chains of this compound and its metabolites can undergo conjugation reactions. Sulfation, catalyzed by sulfotransferases (SULTs), is a critical activation pathway for many xenobiotics containing hydroxyl groups[6]. The sulfation of a hydroxyl group can transform it into a good leaving group, facilitating the formation of a reactive carbocation upon heterolytic cleavage of the sulfate (B86663) ester[6]. While direct evidence for the specific SULT isozymes involved in this compound metabolism is limited, both phenol (B47542) and hydroxysteroid sulfotransferases have been implicated in the activation of similar hydroxylated compounds[7].

The metabolic activation pathway can be visualized as follows:

DNA Adduct Formation

The ultimate carcinogenic effect of this compound is believed to be mediated by the covalent binding of its reactive metabolites to DNA, forming DNA adducts. These adducts can lead to miscoding during DNA replication, resulting in mutations and potentially initiating carcinogenesis.

Studies have identified several types of DNA adducts resulting from this compound exposure, primarily methyl and hydroxypropyl adducts of guanine. The formation of both methyl and hydroxypropyl adducts suggests that this compound metabolism can lead to different reactive intermediates.

Quantitative Data on this compound-Induced DNA Adducts

The levels of DNA adducts can vary depending on the dose, tissue, and animal species. The following table summarizes the levels of methyl and hydroxypropyl DNA adducts found in the liver of hamsters and rats after a single subcutaneous injection of this compound (also referred to as BHP in the cited study)[8].

| Animal Species | Tissue | Dose (mg/kg) | N7-Methylguanine (pmol/mg DNA) | N7-Hydroxypropylguanine (pmol/mg DNA) | O6-Methylguanine (pmol/mg DNA) | O6-Hydroxypropylguanine (pmol/mg DNA) |

| Hamster | Liver | 100 | 1.8 ± 0.2 | 0.3 ± 0.05 | 0.2 ± 0.03 | 0.08 ± 0.01 |

| Hamster | Liver | 500 | 5.2 ± 0.6 | 2.5 ± 0.3 | 0.6 ± 0.08 | 0.7 ± 0.1 |

| Rat | Liver | 100 | 0.4 ± 0.05 | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.04 ± 0.01 |

| Rat | Liver | 500 | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.15 ± 0.02 | 0.2 ± 0.03 |

| Data are presented as mean ± standard error. Data extracted from Kokkinakis, 1992[8]. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolic activation. These protocols are adapted from standard procedures and should be optimized for specific laboratory conditions.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to assess the metabolism of this compound by liver microsomal enzymes, primarily cytochrome P450s.

Objective: To determine the rate of this compound metabolism and identify its metabolites when incubated with liver microsomes.

Materials:

-

This compound

-

Rat or human liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to a final concentration of interest (e.g., 1-10 µM).

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using a validated LC-MS/MS method.

Data Analysis: The rate of metabolism can be determined by plotting the concentration of this compound against time. Enzyme kinetic parameters (Km and Vmax) can be calculated by measuring the initial rates of metabolism at varying substrate concentrations and fitting the data to the Michaelis-Menten equation[9][10][11][12].

Analysis of this compound-DNA Adducts by LC-MS/MS

This protocol outlines a general procedure for the detection and quantification of this compound-induced DNA adducts in biological samples.

Objective: To isolate DNA from tissues or cells exposed to this compound and quantify specific DNA adducts.

Materials:

-

Tissues or cells exposed to this compound

-

DNA isolation kit

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

-

Internal standards (e.g., isotopically labeled DNA adducts)

Procedure:

-

Isolate genomic DNA from the biological samples using a commercial kit or standard phenol-chloroform extraction method. Ensure high purity of the DNA.

-

Quantify the amount of isolated DNA (e.g., by UV spectrophotometry).

-

Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes.

-

Remove proteins from the hydrolysate (e.g., by ultrafiltration).

-

Add internal standards to the samples.

-

Analyze the samples by LC-MS/MS. The instrument should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target adducts.

-

Quantify the adducts by comparing the peak areas of the endogenous adducts to those of the internal standards.

Data Presentation: DNA adduct levels are typically reported as the number of adducts per 10^n normal nucleotides.

Conclusion

The metabolic activation of this compound is a complex process involving multiple enzymatic pathways, primarily initiated by cytochrome P450-mediated oxidation. The resulting reactive electrophilic intermediates can form covalent adducts with DNA, a critical event in the initiation of carcinogenesis. This guide has provided a detailed overview of this activation pathway, summarized available quantitative data on DNA adduct formation, and presented methodologies for key experimental investigations. Further research is needed to identify the specific CYP and SULT isozymes involved in this compound metabolism and to fully elucidate the quantitative relationships between exposure, metabolism, DNA adduct formation, and tumor induction. A deeper understanding of these processes is essential for developing effective strategies for risk assessment and cancer prevention.

References

- 1. N-Bis(2-hydroxypropyl)nitrosamine | C6H14N2O3 | CID 40828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfotransferase-mediated activation of 4-hydroxy- and 3,4-dihydroxy-3,4-dihydrocyclopenta[c,d]pyrene, major metabolites of cyclopenta[c,d]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 11. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

Preliminary Studies on the Toxicity of N-bis(2-hydroxypropyl)nitrosamine (DHPN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies of N-bis(2-hydroxypropyl)nitrosamine (DHPN), a known potent carcinogen. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the proposed mechanisms of toxicity through signaling pathway diagrams.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from various toxicological studies on this compound.

Table 1: Carcinogenicity of this compound in F344 Rats

| Route of Administration | Dose | Duration of Treatment | Observation Period | Target Organ | Tumor Incidence (%) | Tumor Types |

| Oral (drinking water) | 0.1% | 2 weeks | 28 weeks | Lung | Data not specified | Adenoma, Adenocarcinoma |

| Oral (drinking water) | 0.2% | 4 weeks | 30 weeks | Liver | Increased | Preneoplastic lesions, Benign and malignant tumors |

| Oral (drinking water) | 0.2% | 4 weeks | 30 weeks | Kidneys | Increased | Preneoplastic lesions |

| Intraperitoneal (single injection) | Not specified | Single dose | Not specified | Lung | 100% | Adenomas, Adenocarcinomas |

| Intraperitoneal (single injection) | Not specified | Single dose | Not specified | Thyroid | 36% | Adenomas, Adenocarcinomas |

| Intraperitoneal (single injection) | Not specified | Single dose | Not specified | Kidney | 8% | Renal cell carcinomas |

| Intraperitoneal (single injection) | Not specified | Single dose | Not specified | Sigmoid Colon | 9% | Adenomas, Adenocarcinomas |

Table 2: Carcinogenicity of this compound in Mice

| Route of Administration | Dose | Duration of Treatment | Observation Period | Target Organ | Tumor Incidence (%) | Tumor Types |

| Oral (drinking water) | 20 ppm | 26 weeks | 26 weeks | Lung, Liver | Data not specified | Tumors |

| Oral (drinking water) | 200 ppm | 20 weeks | 20 weeks | Lung, Liver | Increased mortality | Hemangiosarcomas of the liver |

| Oral (drinking water) | >100 ppm | 16 weeks | Not specified | Lung, Liver | Data not specified | Alveolar adenoma, Adenocarcinoma, Hemangioma, Hemangioendothelioma, Hemangioendothelial sarcoma |

Table 3: Mutagenicity of this compound and its Metabolites

| Compound | Salmonella typhimurium Strain | Metabolic Activation | Mutagenic Activity |

| This compound | TA100, TA98 | Without S9 | Negative |

| This compound | TA100 | With liver S9 | Positive |

| N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | TA100 | With lung and liver S9 | Positive (strongest) |

| N-nitrosobis(2-oxopropyl)amine (BOP) | TA100 | With lung and liver S9 | Positive |

Experimental Protocols

This section details the methodologies employed in key toxicological studies of this compound.

Rodent Carcinogenicity Bioassay (Rat Model)

A representative experimental protocol for assessing the carcinogenicity of this compound in rats is the multi-organ initiation model.[1]

-

Animal Model: Male Fischer 344 (F344) rats, typically 6 weeks old at the start of the study.

-

Housing and Diet: Animals are housed in controlled conditions with a standard diet and water ad libitum, except during periods of carcinogen administration in drinking water.

-

Initiation Phase:

-

A combination of initiators is administered over a 4-week period to induce carcinogenesis in multiple organs. This includes:

-

A single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) at a dose of 100 mg/kg body weight.

-

Two i.p. injections of N-methyl-N-nitrosourea (MNU) at a dose of 20 mg/kg body weight.

-

Four subcutaneous (s.c.) injections of 1,2-dimethylhydrazine (B38074) (DMH) at a dose of 40 mg/kg body weight.

-

N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) administered in the drinking water at a concentration of 0.05%.

-

This compound administered in the drinking water at a concentration of 0.1%.

-

-

-

Promotion/Test Substance Phase: Following the initiation phase, the test compound is administered for a period of 24 weeks.

-

Endpoint Analysis:

-

At the end of the 28-week study, animals are euthanized.

-

A complete necropsy is performed, and major organs are collected for histopathological examination.

-

Preneoplastic and neoplastic lesions in target organs (e.g., liver, lung, kidney, thyroid) are identified and quantified.

-

For liver carcinogenicity, glutathione (B108866) S-transferase placental form (GST-P)-positive foci are often used as a key endpoint marker.

-

Metabolic Fate Study in Rats

The following protocol was used to investigate the distribution and metabolism of this compound in rats.[2]

-

Animal Model: Male Wistar rats.

-

Test Substance: [1-14C]-labeled this compound.

-

Administration: A single intraperitoneal (i.p.) injection at a dose of 3 g/kg body weight.

-

Sample Collection:

-

Blood samples are collected at various time points to determine the blood level of the radiolabeled compound.

-

Urine, feces, and expired air are collected over a 24-hour period to assess excretion.

-

Bile is collected over 24 hours.

-

Target organs (lung, liver, thyroid gland, kidney) are collected at different time points after administration.

-

-

Analytical Method:

-

The concentration of 14C in various samples is determined by liquid scintillation counting.

-

Urine and tissue homogenates are analyzed by high-pressure liquid chromatography (HPLC) to identify and quantify this compound and its metabolites.

-

Signaling Pathways and Mechanisms of Toxicity

The carcinogenicity of this compound is believed to be initiated by its metabolic activation to reactive intermediates that can damage cellular macromolecules, particularly DNA.

Metabolic Activation of this compound

The metabolic activation of this compound is a critical step in its toxic mechanism. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. The proposed pathway involves the hydroxylation of the propyl chains of this compound, leading to the formation of unstable intermediates that can ultimately generate alkylating agents.

References

In-Depth Technical Guide: N-bis(2-hydroxypropyl)nitrosamine (CAS No. 53609-64-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bis(2-hydroxypropyl)nitrosamine (DHPN), a secondary nitrosamine, is a well-characterized genotoxic carcinogen.[1] Its chemical structure features a nitroso group attached to a diisopropanolamine (B56660) backbone. This compound is recognized for its utility in experimental oncology as an agent to induce tumors in various animal models, primarily targeting the lung, liver, thyroid, and kidneys.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, experimental protocols for its use in carcinogenesis studies, and its metabolic activation pathway.

Chemical and Physical Properties

N-bis(2-hydroxypropyl)nitrosamine is typically a yellow, viscous liquid.[1] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of N-bis(2-hydroxypropyl)nitrosamine

| Property | Value | Reference |

| CAS Number | 53609-64-6 | [1][3][4] |

| Molecular Formula | C6H14N2O3 | [1][3] |

| Molecular Weight | 162.19 g/mol | [1][3] |

| IUPAC Name | N,N-bis(2-hydroxypropyl)nitrous amide | [1] |

| Synonyms | Di(2-hydroxypropyl)nitrosamine, Diisopropanolnitrosamine, this compound | [1][3] |

| Appearance | Yellow viscous liquid | [1] |

| Solubility | Soluble in DMSO | [3] |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

Synthesis of N-bis(2-hydroxypropyl)nitrosamine

A general and widely applicable method for the synthesis of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.

Materials:

-

Diisopropanolamine

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve diisopropanolamine in water in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a concentrated solution of hydrochloric acid to the cooled amine solution with continuous stirring.

-

Prepare an aqueous solution of sodium nitrite and add it dropwise to the acidified amine solution while maintaining the temperature between 0-5°C.

-

Allow the reaction mixture to stir for several hours at low temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude N-bis(2-hydroxypropyl)nitrosamine.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

In Vivo Carcinogenesis Studies in Rodents

This compound has been used to induce tumors in various organs of rats and mice. The following is a generalized protocol based on published studies.

Animal Model:

-

Male Wistar rats or other suitable rodent strains.

Materials:

-

N-bis(2-hydroxypropyl)nitrosamine (this compound)

-

Vehicle (e.g., drinking water, saline)

-

Animal caging and husbandry supplies

-